Cas no 4676-58-8 (2,3-Dimethoxy-6,7-dimethylnaphthalene)

2,3-Dimethoxy-6,7-dimethylnaphthalene structure
4676-58-8 structure
Product Name:2,3-Dimethoxy-6,7-dimethylnaphthalene
CAS No:4676-58-8
MF:C14H16O2
MW:216.275644302368
CID:930527
PubChem ID:293165
Update Time:2025-05-26

2,3-Dimethoxy-6,7-dimethylnaphthalene Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dimethoxy-6,7-dimethylnaphthalene
    • 2,3-dimethoxy-6,7-dimethyl-naphthalene
    • 2,3-Dimethoxy-6,7-dimethylnaphthalin
    • 2,3-Dimethoxy-6,7-dimethyl-naphthalin
    • AC1L6JL9
    • AC1Q57YG
    • AG-J-51900
    • AR-1D2645
    • CTK4I9568
    • Methylpyroguaiacin
    • NSC159488
    • Pyroguajacinmethylaether
    • Pyroguajacin-methylaether
    • SureCN811100
    • 4B43D8OJCQ
    • UNII-4B43D8OJCQ
    • Naphthalene, 2,3-dimethoxy-6,7-dimethyl-
    • SCHEMBL811100
    • NSC-159488
    • DTXSID50303639
    • Q27259366
    • 4676-58-8
    • Inchi: 1S/C14H16O2/c1-9-5-11-7-13(15-3)14(16-4)8-12(11)6-10(9)2/h5-8H,1-4H3
    • InChI Key: DVLHJCSVJIHUCL-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2=CC(C)=C(C)C=C2C=1)OC

Computed Properties

  • Exact Mass: 216.11508
  • Monoisotopic Mass: 216.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 1.059
  • Boiling Point: 337.3°C at 760 mmHg
  • Flash Point: 135°C
  • Refractive Index: 1.571
  • PSA: 18.46

2,3-Dimethoxy-6,7-dimethylnaphthalene Pricemore >>

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Additional information on 2,3-Dimethoxy-6,7-dimethylnaphthalene

2,3-Dimethoxy-6,7-dimethylnaphthalene: A Comprehensive Overview

2,3-Dimethoxy-6,7-dimethylnaphthalene, also known by its CAS registry number 4676-58-8, is a complex aromatic compound with a unique structure that has garnered significant attention in various scientific and industrial fields. This compound belongs to the family of naphthalene derivatives, which are characterized by their two fused benzene rings. The presence of methoxy and methyl groups at specific positions on the naphthalene framework imparts distinctive chemical and physical properties to this compound.

The molecular structure of 2,3-Dimethoxy-6,7-dimethylnaphthalene consists of a naphthalene core with methoxy (-OCH3) groups attached at positions 2 and 3 and methyl (-CH3) groups at positions 6 and 7. This substitution pattern not only influences the compound's reactivity but also plays a crucial role in its potential applications. Recent studies have highlighted the importance of such substituted naphthalenes in the development of advanced materials, particularly in the field of organic electronics.

One of the most notable applications of 2,3-Dimethoxy-6,7-dimethylnaphthalene is in the synthesis of organic semiconductors. Researchers have found that the compound's electronic properties make it an excellent candidate for use in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). The methoxy groups at positions 2 and 3 contribute to increased electron mobility, while the methyl groups at positions 6 and 7 enhance thermal stability. These attributes are critical for achieving high-performance electronic devices that can operate under demanding conditions.

In addition to its electronic applications, 2,3-Dimethoxy-6,7-dimethylnaphthalene has also been explored for its potential in pharmaceutical research. The compound's ability to interact with biological systems has led to investigations into its role as a precursor for drug molecules. Recent studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic agents.

The synthesis of 2,3-Dimethoxy-6,7-dimethylnaphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by oxidation to introduce the methoxy groups. However, recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. These improvements have significantly reduced production costs and increased the scalability of the process.

The physical properties of 2,3-Dimethoxy-6,7-dimethylnaphthalene are equally fascinating. The compound is a crystalline solid with a melting point of approximately 150°C. Its solubility in common organic solvents such as dichloromethane and THF makes it highly versatile for various chemical reactions. Moreover, spectroscopic analyses reveal that the compound exhibits strong UV absorption bands due to its extended conjugated system.

In terms of environmental impact, recent studies have focused on the biodegradation and toxicity profiles of 2,3-Dimethoxy-6,7-dimethylnaphthalene. Preliminary results indicate that the compound is not inherently toxic to aquatic organisms when exposed to concentrations within regulatory limits. However, further research is required to fully understand its long-term effects on ecosystems.

The demand for naphthalene derivatives, including 2,3-Dimethoxy-6,7-dimethylnaphthalene, continues to grow as industries seek innovative solutions for advanced materials and pharmaceuticals. With ongoing research uncovering new applications and improved synthetic methods becoming available, this compound is poised to play an increasingly important role in various sectors.

In conclusion, 2,3-Dimethoxy-6,7-dimethyl-naphtalène strong > est un composé chimique prometteur avec un potentiel d'application dans divers domaines scientifiques et industriels. Les récentes avancées dans la recherche ont permis de mieux comprendre ses propriétés uniques et d'élaborer des méthodes de synthèse plus efficaces et durables. p >

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